molecular formula C15H23Br B188717 2-Bromo-1,3,5-triisopropylbenzene CAS No. 21524-34-5

2-Bromo-1,3,5-triisopropylbenzene

Cat. No. B188717
Key on ui cas rn: 21524-34-5
M. Wt: 283.25 g/mol
InChI Key: FUMMYHVKFAHQST-UHFFFAOYSA-N
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Patent
US09348227B2

Procedure details

A Grignard reagent was prepared from 56.7 g of 1-bromo-2,4,6-triisopropylbenzene and poured to 300 g of dry ice, whereupon dry ice sublimated. Hydrochloric acid was added to the reaction mixture for quenching, followed by extraction with 200 g of toluene. The organic layer was taken out, washed with water, and combined with 10 wt % sodium hydroxide aqueous solution. The aqueous layer was taken out, combined with 50 g of 35 wt % hydrochloric acid, and extracted with 200 g of toluene. The organic layer was washed with water again, and concentrated under reduced pressure. The concentrate was crystallized from 150 g of hexane. The crystal precipitate was filtered and dried, obtaining the target compound, 2,4,6-triisopropylbenzoic acid. Amount 39.7 g, yield 80%.
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH:8]([CH3:10])[CH3:9])=[CH:6][C:5]([CH:11]([CH3:13])[CH3:12])=[CH:4][C:3]=1[CH:14]([CH3:16])[CH3:15].[C:17](=[O:19])=[O:18].Cl>>[CH:14]([C:3]1[CH:4]=[C:5]([CH:11]([CH3:13])[CH3:12])[CH:6]=[C:7]([CH:8]([CH3:10])[CH3:9])[C:2]=1[C:17]([OH:19])=[O:18])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
56.7 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C(C)C)C(C)C)C(C)C
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for quenching
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 200 g of toluene
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 g of toluene
WASH
Type
WASH
Details
The organic layer was washed with water again
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was crystallized from 150 g of hexane
FILTRATION
Type
FILTRATION
Details
The crystal precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)C1=C(C(=O)O)C(=CC(=C1)C(C)C)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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